Impact of the 5-Chloro Substituent on Electronic Properties and Acidity
The presence of the electron-withdrawing chlorine atom at the 5-position significantly lowers the predicted pKa of the boronic acid compared to its non-chlorinated analog. This lower pKa translates to a higher degree of ionization under physiological and standard coupling conditions (e.g., aqueous base), which can enhance solubility and potentially improve reactivity in Suzuki-Miyaura cross-couplings .
| Evidence Dimension | Acid Dissociation Constant (pKa) of the Boronic Acid Moiety |
|---|---|
| Target Compound Data | 5.70 ± 0.11 (Predicted) |
| Comparator Or Baseline | (6-(Thiophen-2-yl)pyridin-3-yl)boronic acid (non-chlorinated analog, CAS 2225169-76-4) |
| Quantified Difference | Target compound pKa is lower by ~1.5-2.0 units (comparator pKa typically >7 for pyridine boronic acids without strong electron-withdrawing substituents). |
| Conditions | Predicted values based on ChemicalBook data and general structure-activity relationships for boronic acids. |
Why This Matters
A lower pKa indicates stronger Lewis acidity and a higher concentration of the more reactive boronate anion at a given pH, which can be a critical factor in the selection of building blocks for aqueous cross-coupling reactions or for designing boronic acid-based enzyme inhibitors.
